ジヘキシルスルホコハク酸ナトリウム

概要

説明

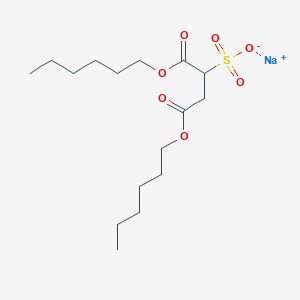

Dihexyl sodium sulfosuccinate is a chemical compound with the molecular formula C₁₆H₃₁NaO₇S. It is a type of anionic surfactant known for its excellent surface activity, wetting, emulsifying, and dispersing properties. This compound is widely used in various industries, including daily-use chemicals, coatings, printing and dyeing, agriculture, and synthetic leather production .

科学的研究の応用

Dihexyl sodium sulfosuccinate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.

Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug solubility and bioavailability.

Industry: Applied in the production of detergents, cleaners, and emulsifiers for various industrial processes

作用機序

Target of Action

Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .

Mode of Action

Dihexyl sodium sulfosuccinate is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .

Biochemical Pathways

The primary biochemical pathway affected by dihexyl sodium sulfosuccinate is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .

Pharmacokinetics

The pharmacokinetics of dihexyl sodium sulfosuccinate primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .

Result of Action

The primary result of dihexyl sodium sulfosuccinate’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .

Action Environment

The action of dihexyl sodium sulfosuccinate can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of dihexyl sodium sulfosuccinate involves two main steps: esterification and sulfonation. The process begins with the reaction of maleic anhydride (cis-butenedioic anhydride) with hexanol in the presence of para-toluenesulfonic acid as a catalyst. This reaction produces dihexyl maleate as the esterification product .

The esterification product is then subjected to sulfonation using sodium bisulfite. The sulfonation reaction is facilitated by the presence of a phase transfer catalyst, which is generated from the esterification side products through alkali neutralization . This method is advantageous due to its low material consumption, short reaction time, and minimal environmental impact.

Industrial Production Methods

Industrial production of dihexyl sodium sulfosuccinate follows the same synthetic route but on a larger scale. The process involves the use of large reactors for esterification and sulfonation, followed by purification steps such as washing, distillation, and dehydration to obtain the final product .

化学反応の分析

Types of Reactions

Dihexyl sodium sulfosuccinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dihexyl sodium sulfosuccinate can produce sulfonic acids, while reduction can yield alcohols .

類似化合物との比較

Dihexyl sodium sulfosuccinate is similar to other sulfosuccinate-based surfactants, such as dioctyl sodium sulfosuccinate and dibutyl sodium sulfosuccinate. it is unique in its specific chain length and molecular structure, which provide distinct surface activity and emulsifying properties. Similar compounds include:

Dioctyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifying agent.

Dibutyl sodium sulfosuccinate: Used in various industrial applications as a wetting agent and dispersant

Dihexyl sodium sulfosuccinate stands out due to its balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications.

生物活性

Dihexyl sodium sulfosuccinate (DHSS), a member of the sulfosuccinate family, is an anionic surfactant with various applications in pharmaceuticals, cosmetics, and food products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article presents a comprehensive overview of the biological activity of DHSS, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name: Dihexyl sodium sulfosuccinate

- CAS Number: 3006-15-3

- Molecular Formula: C₁₆H₂₉NaO₇S

- Molar Mass: 388.46 g/mol

- Solubility: 364 g/L in water at 25°C

- LD50 (oral, rat): 1750 mg/kg

Dihexyl sodium sulfosuccinate primarily functions as a surfactant and emulsifier. It reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous solutions. This property is crucial in its applications as a laxative and stool softener, where it promotes the dispersion of fats and oils in the intestinal lumen.

Endocrine Disruption

Recent studies have highlighted DHSS's potential as an endocrine disruptor. A study conducted on the American bullfrog (Rana catesbeiana) demonstrated that dioctyl sodium sulfosuccinate (DOSS), a related compound, disrupts thyroid hormone signaling pathways essential for vertebrate development. The exposure to environmentally relevant concentrations resulted in altered gene expression associated with thyroid hormone function, indicating that similar effects could be expected from DHSS due to structural similarities .

Toxicological Profile

The safety assessment of dihexyl sodium sulfosuccinate has been evaluated in various studies:

Acute Toxicity

- In animal studies, DHSS exhibited moderate toxicity with an oral LD50 value of 1750 mg/kg in rats, suggesting that while it can be harmful at high doses, it is relatively safe at low concentrations .

Chronic Exposure

A long-term study involving rats administered diethylhexyl sodium sulfosuccinate (a closely related compound) showed no significant adverse effects on urinalysis or hematological parameters at doses up to 30 mg/kg body weight over one year . This suggests a favorable safety profile for chronic exposure when used within recommended limits.

Case Studies and Clinical Findings

-

Laxative Effectiveness:

A randomized controlled trial assessed the effects of dioctyl sodium sulfosuccinate on bowel function in healthy subjects. The study found no significant increase in stool weight or frequency compared to placebo, indicating that while it is marketed as a laxative, its effectiveness may vary among individuals . -

Liver Toxicity Concerns:

Reports have emerged linking prolonged administration of dioctyl sodium sulfosuccinate to liver damage in patients with pre-existing liver conditions. This raises concerns about its safety profile in vulnerable populations .

Summary of Findings

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 1750 mg/kg |

| Solubility | 364 g/L |

| Endocrine Disruption | Yes (affects thyroid hormone signaling) |

| Chronic Exposure Safety | NOAEL > 30 mg/kg body weight |

特性

CAS番号 |

3006-15-3 |

|---|---|

分子式 |

C16H30NaO7S |

分子量 |

389.5 g/mol |

IUPAC名 |

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |

InChIキー |

YUCTUWYCFFUCOR-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3006-15-3 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

同義語 |

Monawet MM-80 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?

A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:

- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []

Q2: Beyond its use in silicon etching, what other applications does Dihexyl Sodium Sulfosuccinate have?

A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。